molecular formula C18H12ClF3N2S B2799122 5-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine CAS No. 344281-83-0

5-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine

Cat. No.: B2799122
CAS No.: 344281-83-0
M. Wt: 380.81
InChI Key: NMIMAIDTSCYRCM-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a 4-chlorophenyl group and a 3-(trifluoromethyl)benzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine typically involves multiple steps, starting from commercially available precursors

    Synthesis of Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Introduction of 3-(Trifluoromethyl)benzylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted aromatic compounds

Scientific Research Applications

5-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chlorophenyl group can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyridine
  • 5-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thiazole
  • 5-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazole

Uniqueness

5-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and chlorophenyl groups enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2S/c19-16-6-4-13(5-7-16)14-9-23-17(24-10-14)25-11-12-2-1-3-15(8-12)18(20,21)22/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIMAIDTSCYRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=C(C=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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